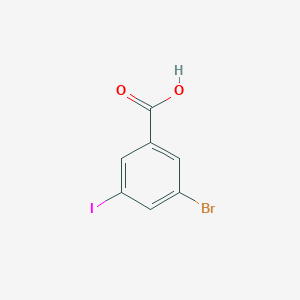
3-溴-5-碘苯甲酸
描述
3-Bromo-5-iodobenzoic acid (BrIBA) is a halogen substituted carboxylic acid.
科学研究应用
苯基(3-溴-5-碘)苯甲酸酯的制备
3-溴-5-碘苯甲酸可用于制备苯基(3-溴-5-碘)苯甲酸酯 . 该化合物可用于多种化学反应,并可作为合成更复杂分子的构建模块。
血栓烷受体拮抗剂的合成
该化合物可用作血栓烷受体拮抗剂3-{3-[2-(4-氯苯磺酰胺基)乙基]-5-(4-氟苄基)苯基}丙酸大规模合成的起始试剂 . 这种拮抗剂可用于医学研究,以研究血栓烷对人体的作用。
区域选择性Heck交叉偶联反应
3-溴-5-碘苯甲酸可用于区域选择性Heck交叉偶联反应 . 这种类型的反应广泛应用于有机化学中,用于形成碳-碳键,这是合成许多复杂有机分子的关键步骤。
甲基3-溴-5-碘苯甲酸酯的制备
该化合物也可用于制备甲基3-溴-5-碘苯甲酸酯 . 这种衍生物可用于进一步的化学反应,并可作为合成更复杂分子的构建模块。
Sonogashira偶联反应
3-溴-5-碘苯甲酸可用于Sonogashira偶联反应,生成3-溴-5-(三异丙基甲硅烷基乙炔基)苯甲酸 . Sonogashira偶联是用于有机化学中形成碳-碳键的交叉偶联反应,它在炔烃的合成中特别有用。
三氟乙酰苯的制备
最后,3-溴-5-碘苯甲酸可用于制备三氟乙酰苯 . 三氟乙酰苯是有机化学中的一种有用化合物,可作为合成各种药物和其他有机化合物的构建模块。
安全和危害
作用机制
Target of Action
3-Bromo-5-iodobenzoic acid is primarily used in the preparation of various compounds, including Phenyl (3-bromo-5-iodo)benzoate . It is also used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid . The thromboxane receptor is a protein that plays a crucial role in vasoconstriction and promotes platelet aggregation .
Mode of Action
The compound interacts with its targets through regioselective Heck cross-coupling reactions . This type of reaction is a palladium-catalyzed carbon–carbon bond-forming process, which allows the construction of complex organic compounds .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-iodobenzoic acid are primarily related to the synthesis of the thromboxane receptor antagonist . The downstream effects of this pathway can lead to the inhibition of platelet aggregation and vasoconstriction .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 3-Bromo-5-iodobenzoic acid’s action primarily involve the inhibition of the thromboxane receptor . This can lead to decreased platelet aggregation and vasoconstriction, potentially impacting conditions such as thrombosis .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-iodobenzoic acid can be influenced by various environmental factors. For instance, the compound is light-sensitive and should be protected from light . It should also be stored away from oxidizing agents . These factors can affect the compound’s stability and, consequently, its efficacy .
生化分析
Biochemical Properties
It is known that this compound can be used in the preparation of other compounds such as Phenyl (3-bromo-5-iodo)benzoate .
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It has been used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, via regioselective Heck cross-coupling reaction .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a well-ventilated place and keep the container tightly closed .
属性
IUPAC Name |
3-bromo-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJBJYCBKXPQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409240 | |
| Record name | 3-Bromo-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188815-32-9 | |
| Record name | 3-Bromo-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188815-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-bromo-5-iodobenzoic acid interact with uranyl ions, and what is the significance of this interaction?
A: 3-Bromo-5-iodobenzoic acid acts as a chelating ligand, coordinating to uranyl ions (UO22+) through its carboxylate group []. This interaction leads to the formation of dimeric uranyl units. Additionally, the bromine and iodine atoms on the aromatic ring engage in bifurcated halogen-bonding interactions with the uranyl oxo atoms []. This bifurcated halogen bonding is significant as it represents a novel synthon in the assembly of uranyl hybrid materials, influencing their supramolecular structure and potentially their properties [].
Q2: What spectroscopic techniques are useful for characterizing 3-bromo-5-iodobenzoic acid and its complexes, and what information do they provide?
A2: Several spectroscopic methods are valuable for characterizing 3-bromo-5-iodobenzoic acid and its complexes:
- Raman and IR Spectroscopy: These techniques are particularly useful for identifying and analyzing the vibrational modes of the compound and its complexes. For instance, shifts in the characteristic uranyl υ1 and υ3 frequencies can indicate the presence and strength of halogen-bonding interactions with the uranyl oxo atoms [].
- Luminescence Spectroscopy: This technique provides information about the electronic structure and excited-state properties of the complexes. In the case of uranyl complexes, luminescence spectra can reveal characteristic uranyl emission, which can be influenced by the ligand environment and interactions like halogen bonding [].
Q3: Can 3-bromo-5-iodobenzoic acid be used as a building block for synthesizing more complex molecules, and what are the advantages of such an approach?
A: Yes, 3-bromo-5-iodobenzoic acid serves as a versatile starting material for synthesizing complex molecules due to the reactivity of its bromine and iodine substituents []. Specifically, these halogens can participate in regioselective Heck cross-coupling reactions, allowing for the controlled introduction of various substituents onto the aromatic ring []. This approach offers advantages such as:
Q4: Beyond uranyl complexes, are there other applications of 3-bromo-5-iodobenzoic acid in materials chemistry or coordination chemistry with other metals?
A: While the provided research focuses on uranyl complexes, 3-bromo-5-iodobenzoic acid's ability to act as a chelating ligand and participate in halogen bonding opens possibilities for its use with other metals []. Research exploring its coordination chemistry with rare earth elements is underway, investigating the thermodynamic properties and potential applications of the resulting complexes []. The presence of both bromine and iodine allows for variation in the strength and directionality of halogen bonding interactions, potentially leading to diverse supramolecular architectures and materials properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



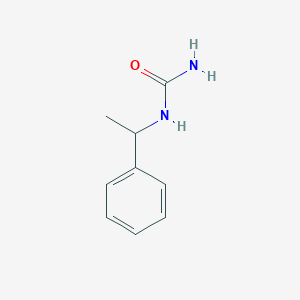
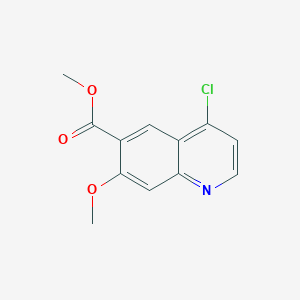
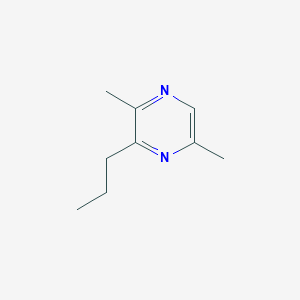
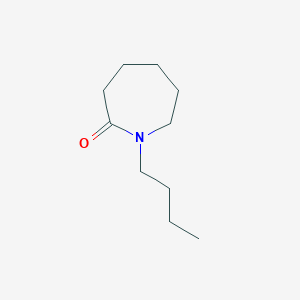
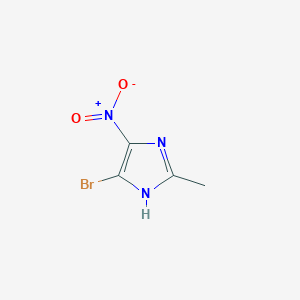
![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)



![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)


